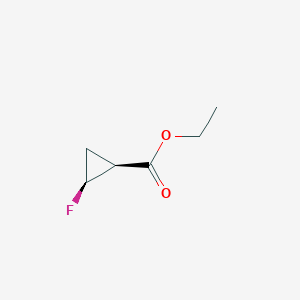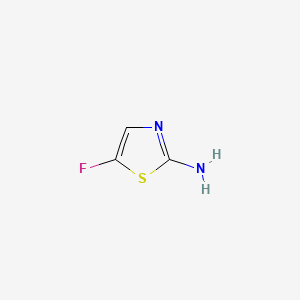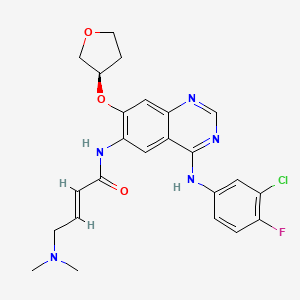
(cis)-Ethyl 2-fluorocyclopropanecarboxylate
Vue d'ensemble
Description
“Cis-2-fluorocyclopropanecarboxylic acid” is a compound that has a molecular formula of C4H5FO2 . It’s a type of cyclopropane carboxylic acid that has a fluorine atom attached to it .
Synthesis Analysis
While specific synthesis methods for “(cis)-Ethyl 2-fluorocyclopropanecarboxylate” are not available, fluorine-containing cyclopropanes have been synthesized in the past . For example, the syntheses of substituted all-cis-1,2,3-trifluorocyclopropanes have been described .Molecular Structure Analysis
The molecular structure of a compound similar to “(cis)-Ethyl 2-fluorocyclopropanecarboxylate”, namely “Cis-2-fluorocyclopropanecarboxylic acid”, has been reported . The compound has a molecular formula of C4H5FO2, an average mass of 104.080 Da, and a monoisotopic mass of 104.027359 Da .Applications De Recherche Scientifique
Stereoselective Synthesis
A notable application of (cis)-Ethyl 2-fluorocyclopropanecarboxylate involves its use in stereoselective synthesis . Shibue and Fukuda (2014) described a rhodium-catalyzed cyclopropanation method for the effective stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, showcasing the compound's role in synthesizing electron-deficient olefin and diazoacetates (Shibue & Fukuda, 2014).
Biological Evaluation
Boztaş et al. (2019) explored the biological evaluation of bromophenol derivatives with a cyclopropyl moiety, derived from the reaction involving (cis)-Ethyl 2-fluorocyclopropanecarboxylate. Their work demonstrated effective inhibition of cytosolic carbonic anhydrase and acetylcholinesterase enzymes, highlighting potential therapeutic applications (Boztaş et al., 2019).
Advanced Organic Synthesis Techniques
Zhang, Gong, and Wang (2013) developed a two-step sequence to ethyl α-fluorocyclopropanecarboxylates, showcasing advanced organic synthesis techniques that facilitate the smooth conversion of ethyl α-chlorocyclopropanecarboxylates into their monofluorinated analogues. This method exemplifies the compound's utility in creating structurally diverse molecules (Zhang, Gong, & Wang, 2013).
Exploration of Chemical Properties
Research by Matsuo, Tani, and Hayakawa (2004) on synthesizing cis-2-Fluorocyclopropylamine further underscores the chemical versatility of (cis)-Ethyl 2-fluorocyclopropanecarboxylate. Their work involves stereoselective cyclopropanation under phase-transfer conditions, leading to significant advancements in the field of cyclopropane chemistry (Matsuo, Tani, & Hayakawa, 2004).
Antiviral Activity
The synthesis and antiviral activity of monofluorinated cyclopropanoid nucleosides by Rosen et al. (2004) demonstrate the potential of (cis)-Ethyl 2-fluorocyclopropanecarboxylate derivatives in medical research. Their work emphasizes the compound's role in developing nucleoside analogues with activity against herpes simplex viruses (Rosen et al., 2004).
Propriétés
IUPAC Name |
ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXKPYGEILMIG-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Ethyl 2-fluorocyclopropanecarboxylate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)








